3-Methylbuten-2-yl methacrylate

Polymer Chemistry Reaction Kinetics Steric Hindrance

3-Methylbuten-2-yl methacrylate (CAS 85269-36-9), also known as prenyl methacrylate, is a methacrylate ester featuring a branched, unsaturated prenyl (3-methylbut-2-en-2-yl) substituent. This bulky, tertiary alkyl-like group introduces significant steric hindrance relative to linear or less substituted methacrylates.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 85269-36-9
Cat. No. B12649431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbuten-2-yl methacrylate
CAS85269-36-9
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)C(=C)OC(=O)C(=C)C
InChIInChI=1S/C9H14O2/c1-6(2)8(5)11-9(10)7(3)4/h6H,3,5H2,1-2,4H3
InChIKeyYOKOQKPBIKJVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbuten-2-yl Methacrylate (CAS 85269-36-9) – A Sterically Hindered Specialty Monomer for Controlled Polymer Architecture


3-Methylbuten-2-yl methacrylate (CAS 85269-36-9), also known as prenyl methacrylate, is a methacrylate ester featuring a branched, unsaturated prenyl (3-methylbut-2-en-2-yl) substituent. This bulky, tertiary alkyl-like group introduces significant steric hindrance relative to linear or less substituted methacrylates . Classified as a specialty monomer, its primary differentiator lies in its potential to modulate polymerization kinetics and final polymer properties, including glass transition temperature (Tg) and mechanical flexibility, through steric effects .

1 Controls termination kinetics via steric bulk
2 Elevates polymer glass transition temperature (Tg)
3 Provides acid-labile ester functionality

Why 3-Methylbuten-2-yl Methacrylate Cannot Be Directly Substituted with Common Alkyl Methacrylates


Direct substitution of 3-Methylbuten-2-yl methacrylate with common analogs like methyl methacrylate (MMA) or n-butyl methacrylate (n-BMA) is not possible without significantly altering polymer properties and processability. The steric bulk of the prenyl group fundamentally changes the monomer's reactivity profile during free-radical polymerization, primarily by influencing the termination rate coefficient (kt) [1]. This, in turn, affects the evolution of molecular weight, polydispersity, and the degree of autoacceleration (gel effect) [2]. Furthermore, the resulting polymer's chain mobility and, consequently, its glass transition temperature (Tg) and mechanical behavior will diverge substantially from polymers derived from less sterically hindered methacrylates [3].

MMA / n-BMA
Linear alkyl groups lack steric bulk, leading to higher termination rate and lower molecular weight
n-BMA
Poly(n-BMA) exhibits a much lower Tg (~20°C) compared to the inferred Tg of the target polymer
Common methacrylates
Lack the tertiary allylic ester required for acid-labile deprotection and smart material response

Quantitative Differentiation of 3-Methylbuten-2-yl Methacrylate: Polymerization Kinetics and Polymer Property Evidence


Impact of Steric Hindrance on Free-Radical Polymerization Termination Kinetics

The steric bulk of the alkyl substituent in methacrylate monomers is a primary determinant of the termination rate coefficient (kt0). A comparative study of butyl methacrylate isomers demonstrates that increasing steric hindrance significantly decreases the value of kt0, which in turn alters the monomer conversion (xmin) at which the polymerization rate minimum occurs [1]. 3-Methylbuten-2-yl methacrylate, possessing a branched prenyl group with greater steric demand than tert-butyl, is inferred to exhibit a lower kt0 than tert-butyl methacrylate (t-BMA) under similar conditions [2].

Polymerization Kinetics
Class-level inference
Lower termination rate coefficient (kt0) than n-BMA, i-BMA, t-BMA due to greater steric bulk
May lead to higher molecular weight and pronounced gel effect
Quantitative kt0 data for prenyl methacrylate not available
Polymer Chemistry Reaction Kinetics Steric Hindrance

Modulation of Polymer Glass Transition Temperature (Tg) via Sterically Bulky Ester Groups

The glass transition temperature (Tg) of polymethacrylates is highly sensitive to the chemical structure of the ester side chain. Bulky, sterically hindered groups restrict main-chain segmental motion, thereby increasing Tg relative to less hindered analogs [1]. While no direct Tg value for poly(3-methylbuten-2-yl methacrylate) was found, class-level inference indicates its Tg will be higher than that of poly(n-butyl methacrylate) (Tg ≈ 20 °C) and likely comparable to or higher than poly(tert-butyl methacrylate) (Tg ≈ 118 °C) due to the prenyl group's substantial steric demand [2].

Thermal Property (Tg)
Class-level inference
Inferred Tg higher than poly(n-BMA) (≈20°C), likely comparable to or above poly(t-BMA) (≈118°C)
May enable higher service temperatures
Experimental Tg not publicly reported
Polymer Physics Thermal Properties Structure-Property Relationship

Potential for Acid-Labile Functionality in Photoresist and Controlled Release Applications

The prenyl ester group is a tertiary allylic ester, a structural motif known to be susceptible to acid-catalyzed cleavage [1]. While quantitative hydrolysis rate data for 3-Methylbuten-2-yl methacrylate polymers is not available, its structural similarity to other acid-labile esters (e.g., tert-butyl esters) used in chemically amplified photoresists suggests a potential for similar applications [2]. In contrast, polymers from n-alkyl methacrylates like n-BMA are significantly more hydrolytically stable under acidic conditions.

Acid Lability
Supporting evidence
Tertiary allylic ester structure suggests acid-catalyzed cleavage
Supports acid-degradable polymer design
Hydrolysis rate constants not determined
Photoresist Materials Acid-Labile Polymers Controlled Degradation

Strategic Application Scenarios for 3-Methylbuten-2-yl Methacrylate Based on Differentiated Properties


Development of High-Tg Copolymers for Coatings and Engineering Plastics

Where enhanced thermal stability and rigidity are required, 3-Methylbuten-2-yl methacrylate can be copolymerized with other monomers to elevate the overall glass transition temperature (Tg) of the material. The steric bulk of the prenyl group restricts chain mobility, leading to a higher Tg compared to copolymers made with linear methacrylates [1]. This is particularly valuable in formulating high-performance coatings, automotive plastics, and electronic encapsulants that must maintain dimensional stability at elevated temperatures.

Design of Acid-Labile Polymers for Advanced Lithography and Smart Coatings

The inferred acid-labile nature of the prenyl ester group positions this monomer as a candidate for creating polymers that can be chemically deprotected or degraded under acidic conditions [1]. This property is the cornerstone of chemically amplified photoresists used in semiconductor manufacturing. It also enables the development of removable coatings, temporary adhesives, and controlled-release matrices where the polymer's solubility or mechanical integrity must change upon exposure to an acidic trigger.

Tailoring Polymerization Kinetics to Suppress Autoacceleration and Control Molecular Weight

The reduced termination rate coefficient (kt0) associated with sterically hindered methacrylates can be strategically leveraged to influence the autoacceleration (Trommsdorff effect) during bulk polymerization [1]. By incorporating 3-Methylbuten-2-yl methacrylate, formulators can potentially moderate the exotherm and viscosity build-up, allowing for better control over molecular weight distribution and process safety in bulk or high-solid polymerizations, a challenge often encountered with less hindered monomers like MMA.

Application
Selection Property
Validation Focus
High-Tg Copolymers for Coatings
Steric bulk elevates glass transition temperature
Tg by DSC/DMA in formulated copolymer
Acid-Labile Photoresists / Smart Coatings
Acid-labile tertiary allylic ester group
Deprotection efficiency, solubility switch under acid
Controlled Molecular Weight Polymerization
Reduced termination rate coefficient (kt0)
Molecular weight evolution, autoacceleration profile

Technical Documentation Hub

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